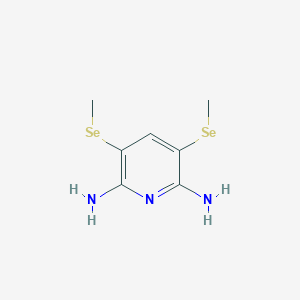
3,5-Bis(methylselanyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(methylselanyl)pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two methylselanyl groups attached to a pyridine ring, along with two amino groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methylselanyl)pyridine-2,6-diamine typically involves the reaction of 3,5-diaminopyridine with methylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include ethanol and dichloromethane, and the reaction temperature is maintained between 0°C to 25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(methylselanyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylselanyl groups to selenol groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include diselenides, selenols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis(methylselanyl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylselanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The methylselanyl groups can participate in redox reactions, modulating the activity of oxidative enzymes and pathways. This compound can also form complexes with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
3,5-Diaminopyridine: Lacks the methylselanyl groups, making it less reactive in redox reactions.
3,5-Bis(methylthio)pyridine-2,6-diamine: Contains sulfur instead of selenium, resulting in different chemical properties and reactivity.
2,6-Diaminopyridine: Similar structure but without the substituents at the 3 and 5 positions.
Uniqueness: 3,5-Bis(methylselanyl)pyridine-2,6-diamine is unique due to the presence of methylselanyl groups, which impart distinct redox properties and reactivity. This makes it particularly valuable in applications requiring oxidative stability and reactivity.
Properties
CAS No. |
918156-34-0 |
|---|---|
Molecular Formula |
C7H11N3Se2 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
3,5-bis(methylselanyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C7H11N3Se2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10) |
InChI Key |
FPPHKSCTQQPTSG-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC(=C(N=C1N)N)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
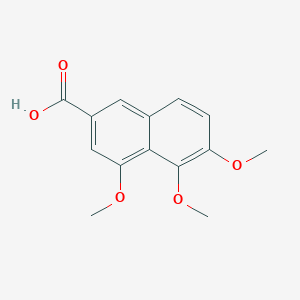
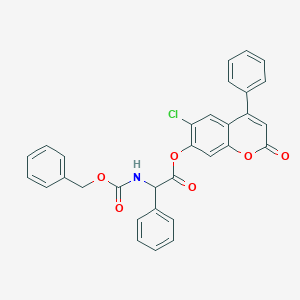
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
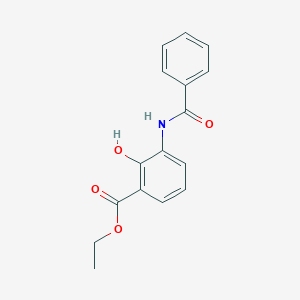
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)

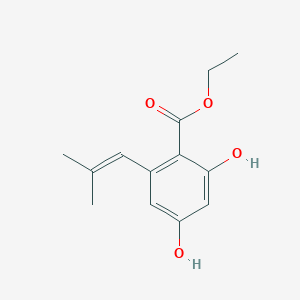
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)
